molecular formula C8H6N2O3 B012580 6-Nitroisoindolin-1-one CAS No. 110568-64-4

6-Nitroisoindolin-1-one

Cat. No. B012580
M. Wt: 178.14 g/mol
InChI Key: QKFIHDGZIPOWKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Nitroisoindolin-1-one and related compounds involves several methods, including optimized synthesis conditions and palladium-catalyzed reactions. For instance, Ziyadullaev et al. (2020) developed a method for synthesizing 6-nitro-3,4-dihydroquinazolin-4-one, a closely related compound, which involved spectrophotometric determination and optimizing synthesis conditions such as temperature and reaction time to avoid byproducts like dinitro derivatives (Ziyadullaev et al., 2020). Similarly, Keddie et al. (2005) introduced a synthesis pathway for isoindoline nitroxides, which could potentially be adapted for 6-Nitroisoindolin-1-one synthesis, through palladium-catalysed Heck alkenylation (Keddie et al., 2005).

Molecular Structure Analysis

The molecular structure of 6-Nitroisoindolin-1-one and its derivatives is characterized through various spectroscopic techniques, including IR, Mass, 1H, and 13C NMR spectroscopy. These studies reveal the structural features and the influence of nitro substitution on the isoindoline framework. For example, the structure of synthesized compounds like 6-nitro-3,4-dihydroquinazolin-4-one is established through detailed spectroscopic analysis, demonstrating the methods to identify and characterize similar nitroisoindolinone compounds (Ziyadullaev et al., 2020).

Chemical Reactions and Properties

6-Nitroisoindolin-1-one undergoes various chemical reactions, including palladium-catalyzed coupling reactions, which are essential for modifying its structure and enhancing its properties. For instance, the palladium-catalyzed aminocarbonylation of the Blaise reaction intermediate offers a route to synthesize (Z)-3-methyleneisoindolin-1-ones, showcasing the chemical versatility of the isoindolinone nucleus (Xuan et al., 2016).

Scientific Research Applications

  • Neuroscience Research : 6-Nitroisoindolin-1-one-containing nitroindoline precursors are used to activate neuronal glutamate ion channels upon photolysis, aiding in the study of neuronal activity (Papageorgiou, Ogden, & Corrie, 2004) sourcesource.

  • Cancer Research : This compound has shown significant tumor regression effects in mice without notable cardiotoxicity, hepatotoxicity, or nephrotoxicity, suggesting potential in cancer therapy (Mukherjee, Dutta, & Sanyal, 2013) sourcesource.

  • Chemical Synthesis : (S)-6-Nitroindoline-2-carboxylic acid, a derivative, is a substructure in biologically active natural products and is suitable for industrial applications due to its low cost and convenient reaction conditions (Liu, Qian, & Chen, 2010) sourcesource.

  • Antibacterial and Antifungal Applications : Isoindoline-1,3-dione analogues have shown moderate biological activities, indicating potential use as antibacterial or antifungal agents (Sankhe & Chindarkar, 2021) sourcesource.

  • Oximetry and Biological Probes : Isoindoline nitroxides, including derivatives of 6-Nitroisoindolin-1-one, serve as probes in biological systems due to their low cytotoxicity and favorable characteristics for Electron Paramagnetic Resonance, especially in oximetry studies (Khan et al., 2011; Shen et al., 2002) source1source1, source2source2.

  • HIV Research : 1,2-Dihydroisoquinolines, a class including derivatives of 6-Nitroisoindolin-1-one, act as potent HIV-1 integrase inhibitors, effective against resistant strains (Tandon et al., 2015) sourcesource.

  • Melatonin Receptor Research : Melatonin analogues derived from 6H-isoindolo[2,1-a]indoles, related to 6-Nitroisoindolin-1-one, have been used to investigate the nature of the melatonin receptor binding site (Faust et al., 2000) sourcesource.

properties

IUPAC Name

6-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-7-3-6(10(12)13)2-1-5(7)4-9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFIHDGZIPOWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623522
Record name 6-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroisoindolin-1-one

CAS RN

110568-64-4
Record name 6-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitro-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MJ Gunaratna, B Hao, M Zhang, M Nakagomi, A Ito… - …, 2021 - ncbi.nlm.nih.gov
Firefly luciferase is used in high-throughput screening based on the detection of chemiluminescence. It catalyzes an esterification reaction of luciferin with adenosine 5’-triphosphate (…
J Wang, DM Johnson, ERT Tiekink - Zeitschrift für Kristallographie …, 2008 - degruyter.com
Crystal structure of 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one, … Crystal structure of 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one, C22H19N3O3 …
HK Saini, S Dhiman, NK Nandwana… - Organic & …, 2019 - pubs.rsc.org
… However, desired product (4ha) was not observed and only isoindolinone intermediate, 3-benzylidene-2-(2-bromobenzyl)-6-nitroisoindolin-1-one (5ha) was obtained in 28% yield. …
Number of citations: 9 0-pubs-rsc-org.brum.beds.ac.uk
D Zeng, AP Xing, JJ Wei, YX Chu… - … für Kristallographie-New …, 2019 - degruyter.com
… The C8—N4 distance of 1.449 Å is consistent with a C—N single bond, as in 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one (C—N: 1.434 Å) and 3-(Thiazol-2-ylamino)isobenzofuran-…
S Mehta, D Brahmchari - The Journal of Organic Chemistry, 2019 - ACS Publications
Phosphazene superbase P 4 -t-Bu mediated iodoaminocyclization of 2-(1-alkynyl)benzamides is reported. The reaction works under ambient conditions and instantaneously results in …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
CJ Saint-Louis, RN Shavnore… - Organic & …, 2017 - pubs.rsc.org
… Synthesis of 6-nitroisoindolin-1-one (11). To a 250 mL round-bottom flask was added methyl 2-methyl-5-nitrobenzoate (5.08 g, 26.05 mmol), NBS (5.10 g, 28.66 mmol) and benzoyl …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
A Di Mola, M Di Martino, V Capaccio… - European Journal of …, 2018 - Wiley Online Library
… 3-Hydroxy-3-methyl-6-nitroisoindolin-1-one (8b): Purified by flash chromatography (silica gel, hexane/ethyl acetate, 40:60). White solid (38 mg, 91 %). Mp 197 C (decomp.). …
DE Beck, K Agama, C Marchand… - Journal of medicinal …, 2014 - ACS Publications
Carbohydrate moieties were strategically transported from the indolocarbazole topoisomerase I (Top1) inhibitor class to the indenoisoquinoline system in search of structurally novel …
Number of citations: 77 0-pubs-acs-org.brum.beds.ac.uk
DE Beck, M Abdelmalak, W Lv… - Journal of medicinal …, 2015 - ACS Publications
3-Nitroindenoisoquinoline human topoisomerase IB (Top1) poisons have potent antiproliferative effects on cancer cells. The undesirable nitro toxicophore could hypothetically be …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
J Wang - 2008 - search.proquest.com
Dendritic polymers exhibit some unique properties which clearly distinguish them from other polymers. Their fascinating structural features have made them one of the best candidates …

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